molecular formula C16H18N2O3 B11722549 Ethyl 6-Morpholinoquinoline-3-carboxylate

Ethyl 6-Morpholinoquinoline-3-carboxylate

Cat. No.: B11722549
M. Wt: 286.33 g/mol
InChI Key: PFQWNVBNCDNTTQ-UHFFFAOYSA-N
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Description

Ethyl 6-Morpholinoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This unique structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Morpholinoquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process is usually catalyzed by bases or acids and can be carried out under reflux conditions in an alcoholic solution or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is monitored using techniques such as TLC (Thin Layer Chromatography) and the final product is purified using methods like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Morpholinoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-Morpholinoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Morpholinoquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound can also inhibit enzymes involved in critical biological pathways, contributing to its antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • 2-chloroquinoline-3-carbaldehyde

Uniqueness

Ethyl 6-Morpholinoquinoline-3-carboxylate stands out due to the presence of the morpholine ring, which imparts unique solubility and bioavailability properties. This makes it more effective in biological applications compared to other quinoline derivatives .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and chemical properties make it a valuable tool in research and development.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl 6-morpholin-4-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-2-21-16(19)13-9-12-10-14(3-4-15(12)17-11-13)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3

InChI Key

PFQWNVBNCDNTTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3

Origin of Product

United States

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